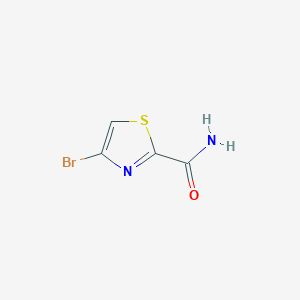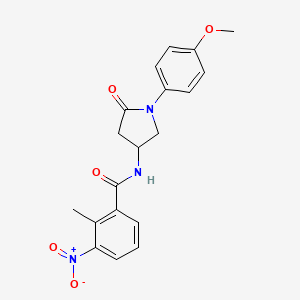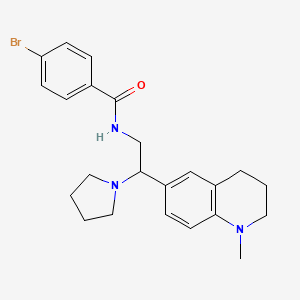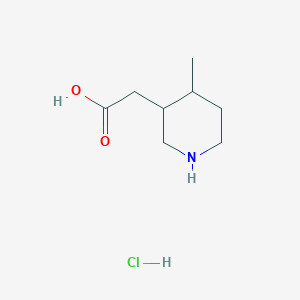
4-Bromothiazole-2-carboxamide
Vue d'ensemble
Description
4-Bromothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3BrN2OS . It has a molecular weight of 207.05 . It is typically stored in an inert atmosphere and under -20°C .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are related to 4-Bromothiazole-2-carboxamide, has been reported . Eight compounds were synthesized and characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of 4-Bromothiazole-2-carboxamide consists of a bromine atom attached to a thiazole ring, which also carries a carboxamide group . The InChI code for this compound is 1S/C4H3BrN2OS/c5-4-7-2 (1-9-4)3 (6)8/h1H, (H2,6,8) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromothiazole-2-carboxamide are not available, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been studied . These compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .Physical And Chemical Properties Analysis
4-Bromothiazole-2-carboxamide is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel aminoethyl-, aminopropyl-, and aminobutyl-substituted thiazole-4-carboxamides, analogues of piperidinyl-thiazole fungicides, have been synthesized, showing varied synthetic approaches based on chain length, including using 2-bromothiazole derivatives (Sulzer‐Mossé, Lamberth, & Kubizna, 2017).
- An improved method for synthesizing ethyl 2-bromothiazole-4-carboxylate has been developed, leading to the creation of 2-bromo-thiazole-4-carboxy acid through various reactions and characterizations (Zhou, 2009).
Electrochemical Studies
- The electrochemical reduction of 2-bromothiazole has been explored at carbon cathodes in acetonitrile, revealing insights into the behavior of thiazole and bromothiazole compounds during electrochemical processes (Chang & Peters, 1998).
Antitumor and Antiproliferative Effects
- Studies on the synthesis and characterization of new bromothiazole derivatives with amino acids for inhibiting colon cancer were conducted, showing significant antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines (Vale et al., 2017).
Synthesis of Thiazole Derivatives
- Various syntheses of thiazole carboxylic acids have been described, utilizing compounds like 2-bromothiazole and 5-bromothiazole, thus providing new methodologies for creating these acids (Beyerman, Berben, & Bontekoe, 2010).
Interaction with DNA and Poly(deoxyadenylylthymidylic acid)
- The interaction of 2-substituted thiazole-4-carboxamides with poly(deoxyadenylylthymidylic acid) has been studied, providing insights into the potential for these compounds in the field of genetics and drug development (Sakai, Riordan, & Glickson, 1982).
Antiviral Activity
- Certain thiazole C-nucleosides synthesized from glycosyl cyanides exhibited significant antiviral activity and potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Development of Thiazole-based Chemotypes
- The evolution of thiazole-based chemotypes, such as methyl isoxazoleazepines, has been detailed, demonstrating their potential as inhibitors in various biological pathways (Hewitt et al., 2015).
Safety and Hazards
The safety information for 4-Bromothiazole-2-carboxamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 4-Bromothiazole-2-carboxamide are not available, research on related compounds such as 2-aminothiazole-4-carboxylate Schiff bases suggests potential for further study . These compounds have shown promising antibacterial and antifungal potential, suggesting that they could be considered as antagonists against target enzymes .
Mécanisme D'action
Target of Action
4-Bromothiazole-2-carboxamide is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of 4-Bromothiazole-2-carboxamide with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may exert diverse molecular and cellular effects .
Propriétés
IUPAC Name |
4-bromo-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZULRTZCBCPPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiazole-2-carboxamide | |
CAS RN |
912639-91-9 | |
| Record name | 4-bromo-1,3-thiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796279.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796284.png)
![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2796286.png)
![N-[3,5-bis(trifluoroMethyl)phenyl]-N'-[(2S)-2-(diMethylaMino)-3-Methylbutyl]-Thiourea](/img/structure/B2796290.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2796298.png)

![3-[[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2796300.png)
![N'-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetyl}-3-(dimethylamino)benzohydrazide](/img/structure/B2796301.png)